molecular formula C17H10FN3OS2 B11130868 (5Z)-5-(3-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11130868
M. Wt: 355.4 g/mol
InChI Key: VZDILUVYESLPGD-FKEISFMISA-N
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Description

The compound (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and thiophene groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of a fluorophenyl aldehyde with a thiophene derivative under basic conditions to form the intermediate. This intermediate is then cyclized with a triazole-thiazole precursor under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and development .

Scientific Research Applications

(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C17H10FN3OS2

Molecular Weight

355.4 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H10FN3OS2/c18-12-4-1-3-11(9-12)10-14-16(22)21-17(24-14)19-15(20-21)7-6-13-5-2-8-23-13/h1-10H/b7-6+,14-10-

InChI Key

VZDILUVYESLPGD-FKEISFMISA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

Origin of Product

United States

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